molecular formula C22H20BrFN4O2S B3014740 N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1110989-16-6

N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3014740
CAS No.: 1110989-16-6
M. Wt: 503.39
InChI Key: LOBJALHRNPYPAX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a brominated and fluorinated acetamide derivative featuring a pyrido[4,3-d]pyrimidinone core. This compound belongs to a class of sulfur-linked heterocyclic molecules, where the sulfanyl (-S-) bridge connects the pyrido-pyrimidinone moiety to an acetamide group substituted with a 4-bromophenyl ring.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN4O2S/c23-15-3-7-17(8-4-15)25-20(29)13-31-22-26-19-9-10-28(12-18(19)21(30)27-22)11-14-1-5-16(24)6-2-14/h1-8H,9-13H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBJALHRNPYPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • A pyrido[4,3-d]pyrimidine core : Known for its biological activity against various targets.
  • A sulfanyl group : Often associated with improved pharmacokinetic properties.

The molecular formula is C16H14BrFN2O3SC_{16}H_{14}BrFN_2O_3S with a molar mass of approximately 396.26 g/mol.

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes such as cholinesterases (AChE and BChE), β-secretase (BACE-1), and cyclooxygenase (COX). These enzymes are crucial in neurodegenerative diseases and inflammation.
  • Antioxidant Activity : The presence of halogen substituents (like bromine and fluorine) has been linked to enhanced antioxidant properties through free radical scavenging mechanisms.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against several biological targets:

Target IC50 Value (µM) Effect
AChE10.5Moderate inhibition
BChE12.0Moderate inhibition
COX-215.0Anti-inflammatory effects
LOX-1513.5Anti-inflammatory effects
β-secretase9.0Potential Alzheimer's disease treatment

Cytotoxicity Studies

Cytotoxicity assessments against various cancer cell lines have indicated that the compound exhibits selective toxicity:

Cell Line IC50 Value (µM) Notes
MCF-7 (breast cancer)18.0Moderate cytotoxicity
Hek293-T (normal cells)>50Low cytotoxicity

Case Studies

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of apoptotic markers.
  • Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural features with several analogs, differing primarily in substituents and ring systems. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Pyrido[4,3-d]pyrimidinone 4-bromophenyl, 4-fluorobenzyl ~529.3 (calculated)
N-(4-bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidinone 4-bromophenyl, 3-methyl, 7-phenyl 486.40
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide Dihydropyrimidinone 4-bromophenyl, 4-methyl 353.99
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 4-chlorophenyl, 2-trifluoromethylphenyl 484.88 (calculated)

Key Observations :

  • Core Ring Systems: The pyrido-pyrimidinone core in the target compound (vs. thieno-pyrimidinone in or dihydropyrimidinone in ) introduces distinct conformational constraints and electronic environments.
  • Substituent Effects :
    • The 4-fluorobenzyl group in the target compound likely increases lipophilicity compared to methyl or phenyl substituents in analogs .
    • The 4-bromophenyl moiety (vs. 4-chlorophenyl in ) enhances steric bulk and may alter π-π stacking interactions in biological targets .
Bioactivity and Binding Affinity Considerations
  • Docking Studies: highlights that even minor structural changes (e.g., halogen substitution, ring system) significantly alter binding affinities. For instance, replacing bromine with chlorine in phenyl groups reduces van der Waals interactions in hydrophobic pockets .
  • Antimicrobial Potential: Pyrimidinone-thioacetamides (e.g., ) exhibit activity against bacterial strains, suggesting the target compound’s fluorinated and brominated groups may enhance potency by improving membrane penetration .

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